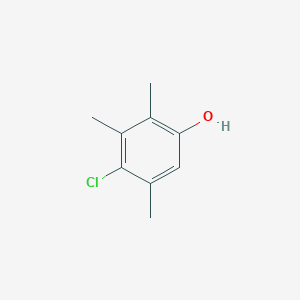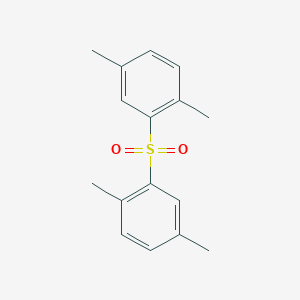
1,3-Dichloro-2-(chloromethyl)propane
Vue d'ensemble
Description
1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon with the molecular formula C4H7Cl3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of three chlorine atoms, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(chloromethyl)propane can be synthesized through the light-induced reaction of diazomethane with chloroform . The reaction typically involves the following steps:
- Diazomethane is generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) and a strong base such as potassium hydroxide.
- The diazomethane is then reacted with chloroform under ultraviolet light to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves the chlorination of propene. This method is more scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(chloromethyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
Substitution Reactions: Products include alcohols, amines, and thiols.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Alcohols and carboxylic acids are formed.
Applications De Recherche Scientifique
1,3-Dichloro-2-(chloromethyl)propane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: It is used in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(chloromethyl)propane involves its reactivity with nucleophiles. The chlorine atoms are highly electronegative, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an alkylating agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropane: Similar in structure but lacks the chloromethyl group.
1,3-Dichloropropene: Contains a double bond, making it more reactive in certain types of reactions.
1,3-Dichloropropan-2-ol: Contains a hydroxyl group, making it more hydrophilic.
Uniqueness
1,3-Dichloro-2-(chloromethyl)propane is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.
Propriétés
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{[4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3055689.png)
![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)



